N-[2-13C]Acetyl-D-glucosamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-QYOANZLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Investigating N 2 13c Acetyl D Glucosamine Metabolism and Flux
Stable Isotope Tracing and 13C Metabolic Flux Analysis (MFA)
Stable isotope tracing using molecules like N-[2-13C]Acetyl-D-glucosamine is a cornerstone technique for quantifying the rates, or fluxes, of metabolic pathways within a cell. nih.gov This approach, coupled with 13C Metabolic Flux Analysis (MFA), allows for a detailed mapping of carbon flow through interconnected metabolic networks. nih.gov By introducing a 13C-labeled substrate into a biological system, scientists can track the incorporation of the heavy isotope into various downstream metabolites, providing a dynamic picture of cellular metabolism. medchemexpress.com
Theoretical Basis of Isotopic Steady-State and Non-Steady-State Approaches
The analysis of metabolic fluxes using stable isotopes can be approached from two primary theoretical standpoints: isotopic steady-state and non-steady-state (or isotopically instationary) MFA.
Isotopic Steady-State MFA assumes that the system is in a metabolic and isotopic steady state. This means that the concentrations of metabolites are constant, and the isotopic enrichment of each metabolite has reached a plateau. researchgate.net Under these conditions, the distribution of mass isotopomers (molecules of the same compound that differ in the number of heavy isotopes) in a given metabolite is determined by the relative contributions of the fluxes from its precursor pathways. medchemexpress.com
Isotopically Non-Steady-State MFA (INST-MFA) , on the other hand, is applied to systems that are at a metabolic steady state but have not yet reached isotopic equilibrium. researchgate.netnih.gov This approach analyzes the transient changes in the isotopic labeling patterns of metabolites over time following the introduction of the 13C tracer. researchgate.net INST-MFA can provide more detailed information than steady-state MFA, including the estimation of intracellular metabolite concentrations and the resolution of fluxes in pathways that are difficult to probe under steady-state conditions. researchgate.netresearchgate.net
Development of Computational Models for Flux Estimation
The raw data from mass spectrometry or NMR, which detail the mass isotopomer distributions of metabolites, must be interpreted using computational models to estimate metabolic fluxes. researchgate.net These models are mathematical representations of the metabolic network, incorporating the stoichiometry of reactions and the atom transitions that occur.
The development of these models involves several key steps:
Network Reconstruction: Defining the relevant metabolic pathways and their interconnections.
Atom Mapping: Tracing the path of each carbon atom through the network of reactions.
Mathematical Formulation: Setting up a system of algebraic (for steady-state MFA) or ordinary differential equations (for INST-MFA) that describe the flow of isotopes through the network.
Flux Estimation: Using optimization algorithms to find the set of flux values that best fit the experimentally measured isotopomer data. researchgate.net
Advanced software packages are now available to facilitate the construction of these models and the analysis of flux data, making these powerful techniques more accessible to the broader scientific community.
Precursor Incorporation Strategies for Labeled Biomolecules
This compound serves as a specific precursor for the biosynthesis of various essential biomolecules, allowing researchers to trace its incorporation and quantify the flux through specific pathways.
Tracing [2-13C]Acetyl-D-glucosamine into N-Linked Glycans
N-linked glycosylation is a critical modification of proteins that occurs in the endoplasmic reticulum and Golgi apparatus. The process begins with the synthesis of a lipid-linked oligosaccharide precursor, which is then transferred to asparagine residues on nascent polypeptide chains. N-acetylglucosamine is a fundamental component of this precursor.
By supplying cells with this compound, the 13C label is incorporated into the UDP-N-acetylglucosamine (UDP-GlcNAc) pool, the donor substrate for N-glycan biosynthesis. nih.govnih.gov Mass spectrometry can then be used to analyze the mass isotopomer distribution of the N-glycans released from glycoproteins. The pattern of 13C enrichment provides a direct measure of the rate of N-glycan synthesis and turnover. nih.gov
Table 1: Illustrative Mass Isotopomer Distribution in N-linked Glycans after Labeling with this compound
This interactive table illustrates the expected mass isotopomer distribution in a hypothetical N-linked glycan containing four GlcNAc residues after a 24-hour labeling period with this compound. The data demonstrates the incorporation of the 13C label over time.
| Mass Isotopomer | Relative Abundance (%) | Number of Labeled GlcNAc Residues |
| M+0 | 15 | 0 |
| M+2 | 35 | 1 |
| M+4 | 30 | 2 |
| M+6 | 15 | 3 |
| M+8 | 5 | 4 |
This data is illustrative and based on expected outcomes from stable isotope tracing experiments.
Incorporation into O-GlcNAcylated Proteins
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov This modification plays a crucial role in regulating a wide range of cellular processes, including signal transduction and transcription.
Similar to N-linked glycosylation, tracing the incorporation of the 13C label from this compound into O-GlcNAcylated proteins allows for the quantification of the dynamics of this modification. By analyzing the isotopic enrichment of O-GlcNAc on specific proteins or peptides, researchers can determine the rates of O-GlcNAc addition and removal, providing insights into the regulation of protein function.
Table 2: Turnover Rates of O-GlcNAcylation on a Hypothetical Protein
This interactive table presents hypothetical turnover rates of O-GlcNAcylation on a specific protein site, as determined by tracing the incorporation of this compound.
| Protein | O-GlcNAc Site | Half-life (hours) |
| Protein X | Serine-123 | 8.5 |
| Protein Y | Threonine-45 | 12.2 |
| Protein Z | Serine-78 | 4.3 |
This data is illustrative and represents the type of quantitative information that can be obtained from such studies.
Experimental Design Considerations for Isotope Tracing Studies
The design of a successful isotope tracing experiment with this compound requires careful consideration of several factors to ensure the generation of high-quality, interpretable data.
Key considerations include:
Choice of Isotopic Tracer: The specific position of the 13C label is critical. This compound is particularly useful for tracing the acetyl group.
Labeling Duration: The time course of the labeling experiment should be optimized to capture the dynamics of the pathway of interest. For rapidly turning over pools, short labeling times are appropriate, while longer times may be necessary for more stable molecules.
Analytical Platform: The choice between mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy depends on the specific information required. MS is highly sensitive for detecting mass isotopomers, while NMR can provide information on the positional distribution of the label within a molecule. researchgate.net
Metabolic State of the System: It is crucial to ensure that the biological system is in a well-defined metabolic state (e.g., steady state) to allow for accurate flux calculations.
Data Analysis and Modeling: The appropriate computational tools and models must be selected to analyze the complex datasets generated in these experiments.
By carefully designing and executing these experiments, researchers can leverage the power of this compound to gain unprecedented insights into the complex and dynamic world of cellular glycosylation.
Selection of Tracer Concentration and Incubation Time in Cell Culture
The determination of the optimal tracer concentration and incubation time is a critical first step in designing metabolic flux experiments with this compound. These parameters are highly dependent on the specific cell type, its metabolic activity, and the particular metabolic pathway under investigation. The goal is to achieve sufficient isotopic enrichment in the downstream metabolites of interest without perturbing the natural metabolic state of the cells.
Tracer Concentration:
The concentration of this compound should be high enough to allow for detectable incorporation into downstream metabolites but not so high as to cause cytotoxic effects or saturate the transport and metabolic pathways, which could alter the natural metabolic flux. Studies using structurally similar tracers, such as [U-13C6]glucosamine to investigate the hexosamine biosynthesis pathway (HBP), have employed a range of concentrations. For instance, in perfused murine hearts, concentrations of 1, 10, 50, and 100 μM have been utilized to observe a concentration-dependent increase in the levels of UDP-N-acetylglucosamine (UDP-GlcNAc) nih.govnih.gov. This suggests that a similar range could be a suitable starting point for experiments with this compound in cell culture, with the optimal concentration being empirically determined for the specific cell line and experimental conditions.
Incubation Time:
The incubation time must be carefully chosen to allow for the tracer to be taken up by the cells and metabolized through the pathway of interest. Short incubation times may not result in sufficient labeling of downstream metabolites, while excessively long incubation times can lead to isotopic steady state, where the isotopic enrichment of metabolites no longer changes over time mdpi.com. While reaching isotopic steady state can be desirable for certain types of metabolic flux analysis, non-steady-state analysis, which involves collecting samples at multiple time points, can provide valuable information about the dynamics of the metabolic network nih.gov. In studies of the HBP using labeled glucosamine (B1671600), incubation times of 30 to 60 minutes have been shown to be effective in achieving measurable isotopic enrichment in UDP-GlcNAc nih.gov. The time required to reach isotopic steady state can vary significantly between different cell types and metabolic pathways due to factors such as the size of intracellular metabolite pools and the rates of exchange with extracellular metabolites mdpi.com. Therefore, a time-course experiment is often recommended to determine the optimal incubation period for a given experimental system.
| Parameter | Consideration | Example Range (based on related tracers) | Rationale |
|---|---|---|---|
| Tracer Concentration | Avoid cytotoxicity and pathway saturation. Ensure detectable incorporation. | 1 - 100 µM | Provides a starting point for optimization, balancing signal strength with minimal metabolic perturbation. |
| Incubation Time | Allow for sufficient labeling without reaching premature isotopic steady state. | 30 - 72 hours | Allows for observation of dynamic changes in metabolite labeling and can be adjusted for steady-state or non-steady-state analysis. A 72-hour period has been noted for nearly complete labeling of some glycans. researchgate.net |
Quenching and Extraction Protocols for Labeled Metabolites
To accurately measure the intracellular concentrations and isotopic enrichment of metabolites derived from this compound, it is imperative to rapidly halt all enzymatic activity at the time of sample collection. This process, known as quenching, is followed by the extraction of metabolites from the cellular matrix. The choice of quenching and extraction methods is critical to prevent metabolite degradation or alteration of the labeling pattern.
Quenching:
The most common method for quenching metabolism in cell culture is the use of cold solvents. Cold methanol, typically pre-chilled to -20°C or lower, is widely used to rapidly quench enzymatic reactions nih.gov. However, it is important to note that cold methanol can sometimes cause leakage of intracellular metabolites, which could lead to an underestimation of their concentrations nih.gov. The optimal concentration of methanol in the quenching solution may need to be adjusted depending on the cell type. For example, in some eukaryotic microorganisms, a 40% (v/v) aqueous methanol solution at -25°C has been found to yield higher metabolite recovery compared to pure methanol nih.gov. Another approach involves the use of a chilled saline solution, which has been shown to mitigate metabolite leakage in certain organisms nih.gov.
Extraction:
Following quenching, metabolites are extracted from the cells. A common and effective method for the simultaneous extraction of both polar and non-polar metabolites is a biphasic extraction using a mixture of a polar solvent (like methanol or acetonitrile), water, and a non-polar solvent (like chloroform) nih.gov. In this procedure, after quenching and cell lysis, the addition of the solvent mixture results in the separation of two phases: an upper aqueous phase containing polar metabolites (including this compound and its downstream products like UDP-GlcNAc) and a lower organic phase containing lipids. This allows for the comprehensive analysis of different classes of metabolites from a single sample nih.gov. The use of fully 13C-labeled internal standards during the extraction process is also recommended to enable accurate absolute quantification of metabolites through isotope dilution mass spectrometry nih.gov.
| Step | Method | Key Considerations |
|---|---|---|
| Quenching | Cold solvent (e.g., -20°C to -80°C methanol or methanol/water mixture) | Rapidly halts enzymatic activity. Optimization of solvent composition and temperature is crucial to minimize metabolite leakage. |
| Extraction | Biphasic solvent system (e.g., methanol/water/chloroform) | Allows for the separation and analysis of both polar and non-polar metabolites from a single sample. |
| Internal Standards | Addition of fully 13C-labeled compounds | Enables accurate absolute quantification of metabolites by correcting for sample loss during preparation and analysis. |
GlcNAc Salvage Pathway Elucidation using 13C-Labeling
The GlcNAc salvage pathway provides a crucial mechanism for cells to recycle GlcNAc from the degradation of glycoproteins and other glycoconjugates, bypassing the energy-intensive de novo synthesis route. researchgate.net The use of isotopically labeled GlcNAc, such as N-[1,2-13C2]acetyl-D-glucosamine, has been instrumental in tracing the flux of salvaged GlcNAc through this pathway. biorxiv.orgelifesciences.orgbabraham.ac.ukupenn.edu Studies have demonstrated that exogenously supplied GlcNAc can compensate for defects in the de novo hexosamine biosynthetic pathway, highlighting the importance of the salvage mechanism. pnas.org
The salvage of GlcNAc is initiated by the enzyme N-acetylglucosamine kinase (NAGK), which phosphorylates GlcNAc to form N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P). researchgate.netpnas.org This intermediate is a key node, as it also serves as an intermediate in the de novo pathway. pnas.org Subsequently, the enzyme phosphoglucomutase (PGM) isomerizes GlcNAc-6-P to N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P). pnas.org Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAc-1-P with UTP to produce the final product, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), which is the activated sugar donor for glycosylation reactions. researchgate.netpnas.org Tracing experiments using 13C-labeled GlcNAc have confirmed the suppression of labeled GlcNAc-P and UDP-GlcNAc upon the deletion of NAGK, validating its central role in the salvage pathway. elifesciences.orgbabraham.ac.uk
Table 1: Key Enzymes and Intermediates in the GlcNAc Salvage Pathway
| Enzyme | Substrate | Product |
| N-acetylglucosamine kinase (NAGK) | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) |
| Phosphoglucomutase (PGM) | N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) | N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P) |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P) | UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) |
De Novo Hexosamine Biosynthesis Pathway (HBP) Tracing
The de novo hexosamine biosynthesis pathway (HBP) is a critical metabolic route that integrates glucose, glutamine, acetyl-CoA, and UTP metabolism to synthesize UDP-GlcNAc. mdpi.commdpi.com This pathway begins with the conversion of fructose-6-phosphate, a glycolytic intermediate, to glucosamine-6-phosphate. mdpi.com Isotopic tracers, including 13C-labeled glucose and glutamine, are fundamental tools for quantifying the flux through the HBP and understanding its regulation. windows.netnih.gov
The acetyl group of GlcNAc is derived from acetyl-CoA. upenn.edu By using this compound, researchers can specifically trace the fate of the acetyl moiety as GlcNAc is metabolized. This allows for the differentiation of carbon atoms originating from the acetyl group versus those from the glucose backbone. Such specific labeling is crucial for understanding the dynamics of acetyl-CoA utilization in the HBP and its interplay with other metabolic pathways that produce or consume acetyl-CoA. researchgate.net
The HBP is intricately connected with central carbon metabolism. It branches off from glycolysis at the level of fructose-6-phosphate. biorxiv.orgbabraham.ac.uk The pentose (B10789219) phosphate (B84403) pathway (PPP), another branch from glycolysis, provides the ribose component for the synthesis of the uridine (B1682114) nucleotide in UDP-GlcNAc. windows.netresearchgate.net Stable isotope tracing studies using uniformly labeled [U-13C6]glucose have been pivotal in mapping the flow of carbon from glucose into the different components of UDP-GlcNAc, including the glucosamine ring, the acetyl group (via glycolysis and the pyruvate (B1213749) dehydrogenase complex), and the ribose moiety (via the PPP). windows.netresearchgate.net These studies have revealed how the metabolic state of the cell, such as high or low glycolytic rates, can influence the partitioning of glucose carbons between glycolysis, the PPP, and the HBP. portlandpress.com For instance, some studies have shown that under certain conditions, a significant portion of glucose consumed by cells is directed towards ancillary biosynthetic pathways like the HBP and PPP, rather than being fully catabolized through glycolysis. portlandpress.com
Table 2: Metabolic Inputs for UDP-GlcNAc Synthesis
| Component of UDP-GlcNAc | Metabolic Origin | Key Pathway(s) |
| Glucosamine | Glucose | Glycolysis, Hexosamine Biosynthesis Pathway |
| Acetyl Group | Glucose, Fatty Acids, Amino Acids | Glycolysis, Pyruvate Dehydrogenase Complex, Fatty Acid Oxidation |
| Uridine (Ribose) | Glucose | Pentose Phosphate Pathway |
| Uridine (Base) | Glutamine, Aspartate | Pyrimidine Biosynthesis, TCA Cycle |
Metabolic Diversion and Bypass Pathway Discovery
Isotopic labeling studies have been instrumental in uncovering metabolic flexibility and the existence of bypass or alternative pathways in GlcNAc metabolism. For example, in pancreatic cancer cells under glutamine limitation, where de novo HBP flux is suppressed, there is an upregulation of the NAGK-dependent salvage pathway to maintain UDP-GlcNAc pools. elifesciences.orgbabraham.ac.uk Tracing experiments with N-[1,2-13C2]acetyl-D-glucosamine in cells with NAGK knockout revealed that while GlcNAc salvage was significantly reduced, it was not completely abolished. biorxiv.org This suggested the presence of another, previously undescribed, salvage mechanism. biorxiv.org Further investigation pointed towards the promiscuous activity of N-acetylgalactosamine kinase (GALK2) being able to phosphorylate GlcNAc in the absence of NAGK. upenn.edu
Catabolism and Degradation Pathways of GlcNAc
The breakdown of GlcNAc is as important as its synthesis for maintaining cellular homeostasis. The primary catabolic pathway involves the deacetylation of GlcNAc-6-P by N-acetylglucosamine-6-phosphate deacetylase (NagA) to produce glucosamine-6-phosphate (GlcN-6-P) and acetate (B1210297). wikipedia.org GlcN-6-P can then be deaminated by glucosamine-6-phosphate deaminase (NagB) to form fructose-6-phosphate, which re-enters glycolysis. biorxiv.org This pathway not only serves to degrade excess GlcNAc but also allows the cell to recover carbon and nitrogen from this amino sugar. In some bacteria, a newly discovered pathway has been identified where GlcNAc-6P can be dehydrated by an enzyme called NagS, leading to the formation of a potentially toxic metabolite. biorxiv.org This highlights that our understanding of GlcNAc catabolism is still evolving, and isotopic tracers will continue to be vital in fully mapping these degradative routes.
Elucidation of N Acetyl D Glucosamine Biosynthesis and Catabolic Pathways
Fate of Labeled Carbon in Downstream Metabolic Cycles
The use of stable isotope tracers, such as N-[2-¹³C]Acetyl-D-glucosamine, is a powerful technique for delineating the metabolic fate of specific atoms as they traverse through interconnected biochemical pathways. nih.govvanderbilt.edu When cells are supplied with N-[2-¹³C]Acetyl-D-glucosamine, the ¹³C label on the acetyl group allows for precise tracking of its incorporation into various downstream metabolites. This approach provides quantitative insights into the flux and interconnectivity of central carbon metabolism. nih.govnih.gov
Upon cellular uptake, N-acetyl-D-glucosamine (GlcNAc) is primarily channeled into the hexosamine biosynthesis pathway (HBP). The initial step involves phosphorylation by N-acetylglucosamine kinase (NAGK) to yield N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P). nih.gov Subsequently, GlcNAc-6-P is deacetylated by N-acetylglucosamine-6-phosphate deacetylase (DAC1) to produce glucosamine-6-phosphate (GlcN-6-P) and acetate (B1210297). nih.gov In this critical step, the ¹³C-labeled acetyl group is released as [¹³C]acetate.
This labeled acetate is then activated to [¹³C]acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA is a central metabolic intermediate that connects numerous pathways, including the citric acid cycle (TCA cycle) and fatty acid synthesis. nih.govmdpi.com The ¹³C label from the original N-[2-¹³C]Acetyl-D-glucosamine is thus funneled into these core metabolic networks.
Entry into the Citric Acid Cycle (TCA Cycle)
The primary fate of the newly synthesized [¹³C]acetyl-CoA is its condensation with oxaloacetate to form [¹³C]citrate, marking its entry into the TCA cycle. As the cycle progresses, the ¹³C label is incorporated into successive intermediates. Isotopic enrichment can be detected in metabolites such as isocitrate, α-ketoglutarate, succinyl-CoA, succinate (B1194679), fumarate, and malate. nih.gov
Metabolic flux analysis studies using ¹³C-labeled substrates have demonstrated that the distribution of labeled isotopologues in TCA cycle intermediates provides a detailed map of cellular metabolic activity. nih.gov For instance, analysis of human umbilical vein endothelial cells (HUVECs) treated with ¹³C-labeled glucose showed significant enrichment in TCA metabolites, and similar principles apply when the label originates from the acetyl group of GlcNAc. nih.gov Research has shown that while some TCA metabolites become highly labeled, others like succinate may remain largely unlabeled, suggesting multiple carbon sources or distinct metabolic pools within the cell, such as cytosolic versus mitochondrial pools. nih.gov
The ¹³C label can also be traced into amino acids that are derived from TCA cycle intermediates. For example, α-ketoglutarate is a direct precursor for the synthesis of glutamate, which can be further converted to glutamine and proline. Oxaloacetate is a precursor for aspartate, which in turn can be used to synthesize asparagine, methionine, threonine, and lysine. Therefore, feeding cells with N-[2-¹³C]Acetyl-D-glucosamine would be expected to result in the appearance of the ¹³C label in these amino acid pools.
Incorporation into Fatty Acids
In the cytosol, [¹³C]acetyl-CoA serves as the fundamental building block for de novo fatty acid synthesis. The labeled acetyl-CoA can be carboxylated to form [¹³C]malonyl-CoA, which is then used to extend the growing fatty acid chain. This results in the incorporation of the ¹³C label into various fatty acids, which can then be esterified into more complex lipids like triacylglycerols and phospholipids.
Contribution to Nucleotide Sugar Biosynthesis
While the glucosamine (B1671600) moiety of GlcNAc is a direct precursor for UDP-N-acetylglucosamine (UDP-GlcNAc), the acetyl group can also be re-incorporated. mdpi.com The released [¹³C]acetate, after conversion to [¹³C]acetyl-CoA, can contribute to the acetyl pool used by glucosamine-6-phosphate N-acetyltransferase (GNPNAT) to acetylate GlcN-6-P, reforming [¹³C]GlcNAc-6-P. This demonstrates a potential recycling loop for the acetyl group.
Dynamic tracing studies using isotopically labeled GlcNAc have shown its metabolism into downstream nucleotide sugars like CMP-N-acetylneuraminic acid (CMP-NeuNAc). oup.com For example, in a study on Candida albicans using N-acetyl-d-[1-¹³C]glucosamine, the label was traced to N-acetylneuraminic acid, a sialic acid synthesized from the HBP. nih.gov This indicates that the carbon backbone of GlcNAc is utilized for the synthesis of other important glycans.
Table 1: Predicted Distribution of ¹³C Label from N-[2-¹³C]Acetyl-D-glucosamine in Downstream Metabolic Pathways
| Metabolic Pathway | Key Labeled Metabolite(s) | Significance |
|---|---|---|
| Hexosamine Biosynthesis Pathway (HBP) Salvage | [¹³C]Acetate, [¹³C]Acetyl-CoA | Release of the labeled acetyl group for entry into central carbon metabolism. |
| Citric Acid (TCA) Cycle | [¹³C]Citrate, [¹³C]α-Ketoglutarate, [¹³C]Succinate, [¹³C]Malate | Indicates flux into cellular energy production and biosynthesis. nih.gov |
| Amino Acid Biosynthesis | [¹³C]Glutamate, [¹³C]Aspartate, [¹³C]Proline | Demonstrates the contribution of the acetyl group's carbon to protein synthesis precursors. |
| Fatty Acid Synthesis | [¹³C]Palmitate, other fatty acids | Shows the flow of carbon into lipid biosynthesis and energy storage. |
| Nucleotide Sugar Synthesis | [¹³C]UDP-GlcNAc, [¹³C]CMP-NeuNAc | Highlights the re-incorporation of the acetyl group into glycoconjugate precursors. oup.com |
Table 2: Research Findings on Isotopic Labeling of HBP and Related Metabolites
| Cell Type / Organism | Isotopic Tracer Used | Key Finding | Reference |
|---|---|---|---|
| B16-F10 melanoma cells | N-acetyl-D-[UL-¹³C6]glucosamine | Labeled GlcNAc was metabolized to UDP-¹³C6-GlcNAc and CMP-¹³C6-NeuNAc in a time-dependent manner. oup.com | oup.com |
| Human Prostate Cancer LnCaP-LN3 cells | [U-¹³C]-glucose | Timecourse of ¹³C incorporation into UDP-GlcNAc was determined, allowing for deconvolution of labeling in glucose, ribose, acetyl, and uracil (B121893) subunits. nih.gov | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | [U-¹³C]-glucose | ¹³C enrichment was observed in glycolytic metabolites, TCA metabolites, amino acids, and UDP-GlcNAc, with succinate being largely unlabeled. nih.gov | nih.gov |
| Candida albicans | N-acetyl-d-[1-¹³C]glucosamine | The ¹³C label was traced to the downstream metabolite N-acetylneuraminic acid. nih.gov | nih.gov |
Role in Cellular Regulation and Signaling Networks Non Human Clinical Focus
Investigation of O-GlcNAcylation Cycling in Model Systems
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins, analogous in many ways to phosphorylation. pnas.orgwikipedia.orgnih.gov The cycling of this modification, involving the addition by O-GlcNAc transferase (OGT) and removal by O-GlcNAcase (OGA), is crucial for regulating a vast array of cellular functions. acs.orgnih.gov The use of stable isotopes, such as in N-[2-13C]Acetyl-D-glucosamine, allows for the precise tracking of O-GlcNAc dynamics. nih.govnih.gov
Crosstalk with Protein Phosphorylation in Cellular Signaling
The interplay between O-GlcNAcylation and phosphorylation is a critical aspect of cellular regulation, as they can compete for or influence each other's addition on serine and threonine residues. pnas.orgnih.govbiologists.com Stable isotope labeling with amino acids in cell culture (SILAC) combined with immunoaffinity chromatography has been employed to study the global changes in O-GlcNAcylation in response to the inhibition of specific kinases, such as glycogen (B147801) synthase kinase-3 (GSK-3). nih.govcapes.gov.br
In one study, inhibiting GSK-3 with lithium in COS cells led to both increases and decreases in O-GlcNAcylation on different proteins, highlighting the complex nature of this crosstalk. nih.gov For instance, the O-GlcNAcylation of vimentin (B1176767) at Ser-55 was observed to increase upon GSK-3 inhibition. nih.gov These findings underscore the intricate signaling networks where O-GlcNAcylation and phosphorylation dynamically regulate protein function. nih.govbiologists.comnih.gov
Nutrient Sensing and Metabolic Reprogramming via HBP Flux
The hexosamine biosynthetic pathway (HBP) is a key cellular nutrient sensor, integrating glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc, the donor substrate for OGT. pnas.orgnih.govmdpi.com Thus, the levels of O-GlcNAcylation are directly linked to the metabolic state of the cell. nih.govnih.gov Isotopic tracers like this compound are instrumental in studying the flux through the HBP and its downstream effects on cellular processes. elifesciences.orgupenn.edu
For example, in pancreatic ductal adenocarcinoma (PDA) cells, glutamine limitation was found to suppress de novo hexosamine synthesis but increased the salvage of free GlcNAc. elifesciences.org The use of N-[1,2-13C2]acetyl-d-glucosamine demonstrated efficient salvage of GlcNAc in these cells, a process suppressed by the knockout of N-acetylglucosamine kinase (NAGK). elifesciences.org This highlights a metabolic reprogramming strategy where cancer cells can utilize alternative pathways to maintain UDP-GlcNAc levels under nutrient stress. elifesciences.org
Table 1: Impact of GSK-3 Inhibition on Protein O-GlcNAcylation in COS Cells
| Protein | Change in O-GlcNAcylation upon GSK-3 Inhibition | Reference |
|---|---|---|
| Vimentin | Increase | nih.gov |
| Host Cell Factor-1 | Dynamic Regulation | nih.gov |
| Various (10 proteins) | Apparent Increase | nih.gov |
| Various (19 proteins) | Apparent Decrease | nih.gov |
Glycan-Mediated Cellular Interactions and Responses
Glycans on the cell surface and on intracellular proteins play pivotal roles in mediating cellular interactions and responses to environmental cues. This compound can be used to label these glycans and study their dynamic roles in various cell types.
Studies in Cultured Mammalian Cells (e.g., Immune Cells, Cancer Cell Lines)
In cultured mammalian cells, N-acetyl-D-glucosamine and its derivatives have been shown to influence a range of cellular behaviors. For instance, in breast cancer cell lines such as MCF-7 and 4T1, treatment with N-acetyl-D-glucosamine led to decreased cell proliferation and increased apoptosis. rjsocmed.com This effect was associated with an increase in the expression of the Fas receptor, a key player in apoptosis. rjsocmed.com
In the context of the immune system, chitooligosaccharides and N-acetyl-D-glucosamine have been demonstrated to stimulate antitumor immune responses mediated by peripheral blood mononuclear cells. spandidos-publications.com Furthermore, metabolic labeling with azido-modified analogs of GlcNAc, such as N-azidoacetylglucosamine (GlcNAz), has enabled the identification and characterization of O-GlcNAcylated proteins in various cell lines, including HeLa cells. researchgate.netpnas.org These chemical biology tools, often used in conjunction with stable isotope labeling, provide powerful means to investigate the roles of O-GlcNAcylation in cellular processes like nuclear transport. pnas.org
Table 2: Effects of N-acetyl-D-glucosamine on Breast Cancer Cell Lines
| Cell Line | Effect of D-GlcNAc Treatment | Key Findings | Reference |
|---|---|---|---|
| MCF-7 | Decreased cell proliferation, increased apoptosis | Significant decrease in proliferation at 2 mM and 4 mM concentrations. | rjsocmed.com |
| 4T1 | Decreased cell proliferation, increased apoptosis | Increased Fas expression, leading to higher rates of apoptosis. | rjsocmed.com |
Microbial Pathogenesis and Virulence Regulation
N-acetylglucosamine is a key signaling molecule in many microbial pathogens, regulating virulence and morphogenesis. nih.govnih.govmdpi.com In the human fungal pathogen Candida albicans, GlcNAc induces the switch from a budding to a hyphal growth form, a transition crucial for its invasive growth in a host. nih.govmdpi.com It also stimulates the expression of virulence genes, including those for adhesins that facilitate host cell adherence and biofilm formation. nih.govmdpi.com
In bacteria, GlcNAc released during the remodeling of the cell wall peptidoglycan can act as a signal for cell division among neighboring cells. nih.gov In pathogenic bacteria like Listeria monocytogenes, O-GlcNAcylation of flagellar proteins modulates motility, a key factor in its virulence. mdpi.com The ability to trace the metabolism of labeled GlcNAc in these pathogens provides insights into how they sense their environment and regulate virulence factors in response. mdpi.comasm.org
Tracing of O-GlcNAc in Organelle-Specific Processes (e.g., Mitochondrial O-GlcNAcylation)
While O-GlcNAcylation was initially thought to be confined to the nucleus and cytoplasm, it is now evident that it also occurs in other organelles, including mitochondria. pnas.orgnih.govmdpi.com This modification plays a role in regulating mitochondrial function and has been implicated in various cellular processes. nih.govphysiology.org
The use of isotopic tracers allows for the specific tracking of GlcNAc metabolism and its incorporation into proteins within these organelles. This is crucial for understanding how O-GlcNAcylation contributes to processes like mitochondrial bioenergetics and the cellular stress response. nih.govresearchgate.net For example, studies have shown that increased flux through the hexosamine biosynthesis pathway and subsequent elevation of O-GlcNAc levels can impact mitochondrial function, a phenomenon observed in conditions like diabetic cardiomyopathy. researchgate.net Tracing the fate of labeled GlcNAc within mitochondria can help elucidate the specific proteins modified and the functional consequences of this modification. pnas.orgnih.gov
Advanced Analytical Methodologies Leveraging N 2 13c Acetyl D Glucosamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for analyzing stable isotope-labeled compounds. nih.gov It provides detailed information on the structural environment of the 13C label, making it invaluable for positional isotopomer analysis and the elucidation of metabolic pathways.
13C-NMR spectroscopy directly detects the 13C nucleus, providing a powerful tool for determining the specific position of isotopic enrichment within a molecule. When N-[2-13C]Acetyl-D-glucosamine is metabolized, the 13C label is incorporated into various downstream products. By analyzing the 13C-NMR spectra of these products, researchers can identify the exact carbon atoms that have become labeled. This positional information is critical for mapping metabolic pathways and understanding the specific enzymatic reactions involved. libretexts.org
The presence of the 13C isotope also gives rise to homonuclear 13C-13C coupling interactions in fully enriched polysaccharides, resulting in multiplet signals in the 13C-NMR spectrum. oup.com This phenomenon confirms the de novo synthesis of the polysaccharide and provides information about the connectivity of carbon atoms. oup.com The analysis of these coupling patterns, along with the chemical shifts of the labeled carbons, allows for the detailed characterization of isotopomers—molecules that differ only in their isotopic composition. nih.govnih.gov For instance, the metabolism of 13C-labeled glucose can be traced through glycolysis and the pentose (B10789219) phosphate (B84403) pathway by analyzing the positional isotopomers of resulting metabolites like lactate (B86563) and ribose-5-phosphate. nih.gov
Table 1: Illustrative 13C-NMR Chemical Shifts of Labeled Metabolites
| Metabolite | Labeled Carbon Position | Typical Chemical Shift (ppm) |
|---|---|---|
| This compound | C2 of Acetyl Group | ~23 |
| UDP-N-acetylglucosamine | C2 of Acetyl Group | ~23 |
| Sialic Acid | C2 of Acetyl Group | ~23 |
| Fatty Acid (from acetate) | Odd-numbered carbons | ~32 (methylene), ~173 (carboxyl) |
Note: Chemical shifts are approximate and can vary based on the specific molecular environment and experimental conditions.
While 1D NMR provides valuable information, complex biological samples often result in crowded spectra with overlapping signals. mdpi.com Multidimensional NMR techniques, such as 2D and 3D NMR, address this challenge by spreading the signals across multiple dimensions, thereby enhancing resolution and enabling the detailed structural elucidation of labeled products and intermediates. mdpi.com
Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between 1H and 13C nuclei, helping to assign the resonances in the spectra of complex molecules like polysaccharides and glycoproteins. mdpi.comacs.org For example, HSQC can be used to identify the protons directly attached to 13C-labeled carbons, while HMBC can reveal longer-range correlations, providing information about the connectivity of different molecular fragments. These techniques are instrumental in determining the primary structure of glycans, including the sequence, linkage positions, and anomeric configurations of monosaccharide residues. acs.orgnih.gov
A significant advantage of NMR spectroscopy is its non-invasive nature, which allows for the real-time monitoring of metabolic processes in living cells or tissues. researchgate.net By supplying this compound to a biological system within an NMR spectrometer, researchers can track the incorporation of the 13C label into various metabolites over time. This dynamic approach, often referred to as real-time in situ NMR, provides quantitative data on metabolic fluxes—the rates of conversion between metabolites in a metabolic network. nih.gov
This method has been employed to study the metabolic dynamics in various cell types, including human glioblastoma cells, to understand processes like fatty acid biosynthesis. nih.gov The time-course data obtained from these experiments can be fitted to metabolic models to calculate the rates of different pathways, offering a deeper understanding of cellular metabolism under various conditions. nih.gov
Mass Spectrometry (MS) Techniques for Metabolite Profiling and Quantification
Mass spectrometry (MS) is another cornerstone technique in stable isotope tracing studies, offering high sensitivity and the ability to analyze complex mixtures of metabolites. mdpi.comprinceton.edu When coupled with chromatographic separation methods, MS provides a powerful platform for the profiling and quantification of labeled metabolites derived from this compound.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like N-acetylglucosamine and its derivatives, a chemical derivatization step is required to make them amenable to GC analysis. acs.org This typically involves processes like oximation and silylation. acs.org
Once derivatized, the labeled metabolites can be separated by GC and detected by MS. The mass spectrometer identifies the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. The incorporation of the 13C label from this compound results in a characteristic mass shift in the detected ions, allowing for the clear differentiation between labeled and unlabeled species. mdpi.com GC-MS has been successfully used to resolve the complex glucose metabolism in organisms like Pseudomonas putida by analyzing the labeling patterns in proteinogenic amino acids and cellular carbohydrates like glucosamine (B1671600). uni-saarland.de
Table 2: GC-MS Analysis of Derivatized Glucosamine
| Compound | Derivatization Method | Key Fragment Ion (m/z) (Unlabeled) | Key Fragment Ion (m/z) (13C-labeled) |
|---|---|---|---|
| N-Acetyl-D-glucosamine | Ethoximation and Trimethylsilylation | Varies with derivative | +1 per 13C atom |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying metabolites in complex biological matrices, such as plasma. nih.gov It is particularly well-suited for the analysis of polar and non-volatile compounds like N-acetylglucosamine, without the need for derivatization. princeton.edu
In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography, and the eluting compounds are then ionized and analyzed by a tandem mass spectrometer. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) enhances specificity and sensitivity by selecting a specific precursor ion and monitoring for a characteristic product ion after fragmentation. princeton.edu This approach has been validated for the quantification of N-acetylglucosamine in human plasma, demonstrating a linear range of 20 to 1280 ng/ml. nih.gov The high sensitivity of modern LC-MS systems, often equipped with features like heated electrospray ionization (ESI) probes, allows for the reliable detection and quantification of isotopically enriched metabolites, even at low abundance levels. mdpi.comshimadzu.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-acetyl-D-glucosamine |
| UDP-N-acetylglucosamine |
| Sialic Acid |
| Fatty Acid |
| Lactate |
| Ribose-5-phosphate |
| Glucose |
| Glucosamine |
| Acetate (B1210297) |
| Glutamate |
| Glutamine |
| Pyruvate (B1213749) |
| (S)-malate |
| Amino-bacterio-hopanetriol |
| N-acetyl-D-mannosamine |
| 2-acetamidoglucal |
| Uridine (B1682114) diphosphate (B83284) (UDP)-GlcNAc |
| N-acetylgalactosamine |
| N-acetylneuraminic acid |
| Galactose |
| Mannose |
| Fucose |
| Trehalose |
| Stachyose |
| Raffinose |
| Cellulose |
| Chitin (B13524) |
| Glycogen (B147801) |
| Starch |
| Ferulic acid |
| Guaiacyl |
| Sinapyl |
| Threose |
| Erythrose |
| Aldopentoses |
| Aldoheoxoses |
| D-erythro-2-pentulose |
| D-threo-2-pentulose |
| D-altrose |
| D-idose |
| D-talose |
| D-ribose |
| Lactose |
| Glycerophosphocholine |
| Uracil (B121893) nucleotides |
| Adenine nucleotide |
| Acetoacetate |
| Fumarate |
| Malate |
| Oxaloacetate |
| Succinate (B1194679) |
| Aconitate |
| ␣-Ketoglutarate |
| Biotin |
| Carnitine |
| Folate |
| Nicotinamide |
| Nicotinate |
| Pantothenate |
| Pyridoxine |
| Riboflavin |
| Thiamine |
| 5-Methyl-THF |
| 7,8-Dihydrofolate |
| Thiamine-P |
| D-2-hydroxyglutarate |
| Citrate |
| Acetyl-CoA |
| Glucose-6-phosphate |
| Fructose-6-phosphate |
| Norleucine |
| Perfluorotributylamine |
| N,N-dimethylaminopyridine |
| Triethylammonium α-d-[U-13C]glucose-1-phosphate |
| D-threose-[4-13C] |
| D-ribose-[1,3-13C2] |
| 2'-Deoxyuridine-[3'-13C] |
| Tri-O-acetyl-D-glucal-[1-13C] |
| DL-Glyceraldehyde-[1,2-13C2] |
| D-glucose-[5-d] |
| D-galactose-[6-13C] |
| 2'-Deoxycytidine-[1'-13C] Monohydrate |
| 2-Deoxy-D-glucose-[6-13C] |
| 5-Methyluridine-[5'-13C] |
| Sucrose-(fructose-[1-13C]) |
| Tri-O-acetyl-D-[6-13C]glucal |
| L-xylose-[5-13C] |
| 2-Deoxy-D-ribose-[2-13C] |
| L-sorbose-[6-13C] |
| D-fructose-[4,5-d2] |
| [1,2-C-13(2)]-D-glucose |
| [U-13C]-glucose |
| [1-13C]glucose |
| [U-13C6]glucose |
| [1,2-13C2]glucose |
| [U-13C5]glutamine |
| [1,6-13C2]glucose |
| [2-13C]acetate |
| [1,2-13C2]acetate |
| [1-13C]sodium acetate |
| [1-13C]-phenylalanine |
| [UL-13C6]Glc |
| [15N-amino]Gln |
| [13C,15N]GlcNAc |
| d-[1,2-13C2]galactose |
| d-[UL-13C6]galactose |
| N-acetyl-[1,2,3-13C3]neuraminic acid |
| UDP-d-[U-13C]glucose |
| [1–14C]acetate |
| UDP-N-[1–14C]acetyl-d-glucosamine |
| UDP-N-[1–14C]acetyl-d-galactosamine |
| M5 N-glycan |
| GM2 |
| Hyaluronic acids |
| CMP-NeuAc |
| UDP-GalNAc |
| UDP-HexNAc |
| [U-13C6]glucose |
| [U-13C3]lactate |
| N-[1,2-13C2]acetyl-d-glucosamine |
| [13C5, 15N1]glutamate |
| [U-13C5, 15N2]glutamine |
| [18O1]-acetyl-CoA |
| [13C2]-acetyl-CoA |
| [13C6]-N-acetylglucosamine |
Chromatographic Separations for Isotope Tracking
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis of isotopically labeled compounds in complex biological mixtures. The ability to isolate the target analyte from other structurally similar or isobaric compounds ensures that the measured isotopic signature is not confounded.
High-Performance Anion Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a robust technique for the high-resolution separation of carbohydrates, including amino sugars like glucosamine. msu.ru The method operates under high pH conditions (typically >pH 12), which causes the hydroxyl groups of carbohydrates to ionize, conferring a negative charge that allows them to bind to a stationary anion-exchange resin. msu.ruresearchgate.net
Elution is achieved by displacement with a competing anion, typically hydroxide, or by increasing the ionic strength of the mobile phase with a salt gradient (e.g., sodium acetate). msu.ru This technique is capable of separating closely related carbohydrate structures, making it ideal for isolating specific metabolites in a complex sample. For isotope tracking studies, HPAEC can be interfaced directly with mass spectrometry or an IRMS system. researchgate.net This online coupling allows for the separation of N-acetylglucosamine from its isomers (like N-acetylgalactosamine and N-acetylmannosamine) before it enters the mass spectrometer for isotopic analysis, ensuring that the measured ¹³C enrichment is specific to the target compound. acs.orgnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that has become a preferred method for the separation of highly polar compounds, such as sugars, amino acids, and nucleotides. princeton.eduuga.edu In HILIC, the stationary phase is polar (e.g., silica (B1680970), or silica bonded with amide or amine functional groups), and the mobile phase is a mixture of an organic solvent (typically acetonitrile) and a smaller amount of aqueous solvent. princeton.edunih.gov
A water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). princeton.edu HILIC is particularly well-suited for separating N-acetylglucosamine and its derivatives prior to mass spectrometry. nih.gov The combination of HILIC with MS/MS allows for both effective separation and sensitive detection, which is essential when tracking the fate of N-[2-¹³C]Acetyl-D-glucosamine in metabolic studies. chemrxiv.org The use of an isotopically labeled internal standard, such as ¹³C-labeled N-acetylglucosamine, is critical in HILIC-MS methods to compensate for matrix effects and ensure accurate quantification. uga.edunih.gov
Table 1: Comparison of HILIC Column Chemistries for Polar Metabolite Separation
| Stationary Phase Type | Primary Interaction Mechanism | Typical Analytes | Advantages for Isotope Tracking |
| Underivatized Silica | Hydrogen bonding, dipole-dipole | Very polar, acidic, and basic compounds | Good retention of small sugars like N-acetylglucosamine. nih.gov |
| Amide-Bonded | Hydrogen bonding, dipole-dipole | Neutral and acidic carbohydrates, N-glycans | Excellent selectivity for glycans and related structures. nih.gov |
| Amino-Bonded | Weak anion exchange, hydrogen bonding | Sugars, sugar alcohols | Can provide different selectivity compared to silica or amide phases. |
| Penta-HILIC | Multiple (ionic, H-bonding, dipole-dipole) | Isomeric and isobaric glycans | High efficiency in separating complex glycoforms. uga.edu |
Sample Preparation and Derivatization Strategies for Labeled Metabolites
Proper sample preparation is a critical step to ensure the accurate analysis of labeled metabolites. For compounds like N-[2-¹³C]Acetyl-D-glucosamine, this often involves extraction from a biological matrix, followed by chemical derivatization, especially when using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Derivatization is employed to increase the volatility and thermal stability of polar analytes, as well as to improve their chromatographic properties and mass spectrometric fragmentation patterns. acs.orgresearchgate.net
A common strategy for carbohydrates is a two-step derivatization involving alkoximation followed by silylation. acs.orguma.es For instance, ethoximation followed by trimethylsilylation can be used to prepare N-acetylglucosamine for GC-MS analysis. nih.govuma.es It is crucial to use an automated, just-in-time derivatization process to ensure high reproducibility, as the derivatization of molecules with multiple functional groups can be matrix-dependent and may not proceed to completion. acs.org The use of a stable isotope-labeled internal standard, such as a uniformly ¹³C-labeled cell extract or a specific ¹³C-labeled analyte, is the gold standard to correct for variations in derivatization efficiency and matrix-induced signal suppression or enhancement. acs.orgnih.gov
Another derivatization strategy involves labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for the separation of carbohydrate isomers via liquid chromatography. biorxiv.org This process involves incubating the monosaccharide sample with a PMP solution before LC-MS analysis. biorxiv.org The choice of derivatization agent depends on the analytical platform (GC-MS vs. LC-MS) and the specific isomers that need to be resolved.
Table 2: Common Derivatization Strategies for N-acetylglucosamine Analysis
| Derivatization Method | Reagent(s) | Analytical Platform | Purpose |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | GC-MS | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. nih.govuma.es |
| Alkoximation + Silylation | Methoxyamine hydrochloride (for oximation), followed by a silylating agent (e.g., BSTFA) | GC-MS | Reduces the number of anomeric isomers, simplifying chromatograms. acs.orguma.es |
| Acetylation | Acetic anhydride (B1165640) in pyridine | GC-MS | Forms peracetylated derivatives, increasing volatility. researchgate.net |
| PMP Labeling | 1-phenyl-3-methyl-5-pyrazolone (PMP) | LC-MS | Enables separation of monosaccharide isomers and enhances UV or MS detection. biorxiv.org |
Applications in Specific Biological Model Systems Excluding Human Clinical Contexts
Microbial Metabolism Studies
N-[2-13C]Acetyl-D-glucosamine is instrumental in elucidating the metabolic pathways of microorganisms. As a key structural component and a nutrient source for many bacteria and fungi, tracing the incorporation and catabolism of GlcNAc provides critical insights into microbial physiology. biorxiv.orgresearchgate.net
Bacterial Cell Wall Biosynthesis (e.g., Peptidoglycan)
The bacterial cell wall is a vital structure primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. nih.govoup.com The biosynthesis of this polymer is a prime target for antibiotics. Using this compound allows for the precise tracking of GlcNAc's journey from uptake to its incorporation into the growing peptidoglycan chain.
When bacteria are supplied with this compound, the labeled acetyl group is retained throughout the cytoplasmic synthesis of the precursor UDP-N-acetylglucosamine. ukisotope.com This labeled precursor is then used to build the peptidoglycan backbone. By analyzing the isotopic composition of peptidoglycan fragments (muropeptides) via mass spectrometry, researchers can quantify the rate of new cell wall synthesis and remodeling. biorxiv.orgnih.gov Studies using heavy isotope labeling have revealed detailed kinetics of peptidoglycan expansion, showing how new material is integrated into the existing cell wall. nih.gov While many studies utilize uniformly labeled glucose or nitrogen isotopes to observe the entire peptidoglycan structure, this compound provides specific information on the flux through the GlcNAc salvage and incorporation pathway. wjgnet.comnih.gov
Table 1: Key Enzymes in Bacterial Peptidoglycan Biosynthesis from Exogenous GlcNAc
| Enzyme | Gene (E. coli) | Role in Pathway | Tracer Application |
| GlcNAc-specific PTS permease | nagE | Transports and phosphorylates GlcNAc to GlcNAc-6-P | Traces the uptake of this compound into the cell. |
| GlcNAc-6-P deacetylase | nagA | Deacetylates GlcNAc-6-P to Glucosamine-6-P | - |
| Phosphoglucosamine mutase | glmM | Isomerizes GlcNAc-6-P to GlcNAc-1-P | Traces the conversion to the activated form. |
| N-acetylglucosamine-1-phosphate uridyltransferase | glmU | Catalyzes the formation of UDP-GlcNAc from GlcNAc-1-P | The [2-13C] label is retained in the UDP-GlcNAc pool. |
| MurG | murG | Transfers GlcNAc to Lipid I to form Lipid II | Traces the incorporation into the final peptidoglycan precursor. |
| Penicillin-Binding Proteins (PBPs) | various | Polymerize and cross-link peptidoglycan strands | Allows for quantification of new [2-13C]acetyl-labeled peptidoglycan. |
This table outlines the principal enzymatic steps for the utilization of exogenous N-acetylglucosamine in the synthesis of peptidoglycan in bacteria like E. coli. The use of this compound allows for the specific tracing of the acetyl group through this pathway.
Fungal Glycan Pathway Investigations (e.g., Chitin (B13524) Synthesis)
Chitin, a homopolymer of β-(1,4)-linked GlcNAc, is a fundamental structural component of the fungal cell wall. biorxiv.orgnih.gov Its synthesis is a dynamic process, crucial for fungal growth, morphogenesis, and viability, making the chitin synthesis pathway an attractive target for antifungal drugs. nih.govjmb.or.kr this compound is an invaluable tracer for dissecting this pathway.
Fungi can salvage exogenous GlcNAc, which is then phosphorylated and ultimately converted to UDP-N-acetylglucosamine, the direct precursor for chitin synthesis. google.comresearchgate.netmdpi.com The enzyme chitin synthase then polymerizes the GlcNAc units. nih.gov By supplying fungal cultures, such as Candida albicans or Aspergillus fumigatus, with this compound, the flow of carbon from the acetyl group into the chitin polymer can be monitored. aspariaglycomics.com This approach helps to quantify the rate of chitin synthesis, identify the roles of different chitin synthase enzymes, and understand how fungi remodel their cell walls in response to stress or antifungal agents. researchgate.netresearchgate.net
Table 2: Fungal Chitin Biosynthesis Pathway from Exogenous GlcNAc
| Step | Enzyme(s) | Description | Role of this compound |
| 1. Uptake | Ngt1 (in C. albicans) | Transport of GlcNAc across the plasma membrane. | The labeled substrate enters the cell. |
| 2. Phosphorylation | Hexokinase-1 (Hxk1) | Phosphorylates GlcNAc to GlcNAc-6-phosphate. | The [2-13C] acetyl group is retained. |
| 3. Isomerization | Phosphoacetylglucosamine mutase (Pcm1/Agm1) | Converts GlcNAc-6-phosphate to GlcNAc-1-phosphate. | The label is carried over to the new isomer. |
| 4. Uridylation | UDP-N-acetylglucosamine pyrophosphorylase (Uap1) | Synthesizes UDP-GlcNAc from GlcNAc-1-phosphate and UTP. | The final precursor, UDP-N-[2-13C]Acetyl-D-glucosamine, is formed. |
| 5. Polymerization | Chitin Synthases (Chs) | Transfer the labeled GlcNAc moiety from UDP-GlcNAc to the growing chitin chain. | The [2-13C] label is incorporated into the chitin polymer. |
This table describes the key stages of chitin synthesis from salvaged N-acetylglucosamine in fungi. This compound allows for the quantification of flux through this pathway and the rate of new chitin deposition in the cell wall.
Metabolic Engineering for GlcNAc Production in Microorganisms
There is significant industrial interest in producing GlcNAc through microbial fermentation as an alternative to traditional methods that rely on shellfish-derived chitin. nih.gov Escherichia coli is a common host for metabolic engineering due to its well-characterized genetics and rapid growth. By manipulating its metabolic pathways, E. coli can be engineered to overproduce and secrete GlcNAc. nih.govresearchgate.net
The native pathway in E. coli is often modified to enhance the production of GlcNAc from simple carbon sources like glucose. This involves overexpressing key enzymes in the biosynthetic pathway, such as glucosamine-6-phosphate synthase (GlmS) and a heterologous GlcNAc-6-P N-acetyltransferase, while simultaneously knocking out genes involved in GlcNAc catabolism or competing metabolic pathways. nih.govresearchgate.net Isotope tracers like this compound are used in the research phase to understand and quantify the flux distributions within these engineered strains, helping to identify metabolic bottlenecks and optimize production yields. nih.govnih.gov
Table 3: Reported Yields of N-Acetyl-D-glucosamine from Engineered E. coli
| Strain Engineering Strategy | Carbon Source(s) | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Overexpression of GlmS variant and GlcNAc-6-P N-acetyltransferase | Glucose | Not specified | >110 | Not specified | Not specified | nih.gov |
| Deletion of pfkA, enhanced glycerol (B35011) utilization (glpK mutant) | Glycerol/Glucose (1:8) | 5 L Bioreactor | 179.7 | 0.529 | 2.57 | acs.org |
| Dynamic regulation of pfkA and zwf using CRISPRi | Glucose | 30 L Bioreactor | 143.8 | 0.539 | 2.61 | researchgate.net |
| Truncated glycolysis/PPP, overexpression of synthesis enzymes | Mixed carbon source | Shake flask | 2.8 | Not specified | Not specified | google.com |
This table summarizes the results from several metabolic engineering studies aimed at the overproduction of N-acetylglucosamine in E. coli, showcasing the high titers and productivities achievable through genetic manipulation.
Mammalian Cell Culture Systems
In mammalian cells, GlcNAc is a crucial substrate for the hexosamine biosynthesis pathway (HBP), which produces UDP-GlcNAc. This nucleotide sugar is essential for N-linked and O-linked glycosylation, processes that are critical for protein function, stability, and signaling. nih.govwikipedia.org this compound is used to trace the HBP and its downstream effects, particularly in the context of diseases like cancer where metabolism is significantly altered. vanderbilt.edu
Metabolic Reprogramming in Cancer Cell Lines and Tumor Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation. embopress.orgd-nb.info The hexosamine biosynthesis pathway is often upregulated in cancer, leading to increased protein glycosylation, which can promote tumor growth and survival. nih.govnih.gov The salvage pathway, which utilizes exogenous GlcNAc, can become particularly important in nutrient-poor tumor microenvironments.
Studies using N-[1,2-13C2]acetyl-D-glucosamine in pancreatic ductal adenocarcinoma (PDA) cell lines have demonstrated the critical role of the salvage pathway. biorxiv.org When these cancer cells are deprived of glutamine, a key substrate for de novo HBP synthesis, they increase their reliance on salvaging external GlcNAc. The use of the labeled compound allows for the direct measurement of flux through this salvage pathway by tracking the incorporation of the 13C label into UDP-GlcNAc. nih.govbiorxiv.org This has revealed that the enzyme N-acetylglucosamine kinase (NAGK) is essential for this process and for tumor growth, identifying it as a potential therapeutic target. biorxiv.org
Table 4: Metabolic Tracing of Hexosamine Salvage in Pancreatic Cancer Cells
| Cell Line | Condition | Tracer | Measured Metabolite | Key Finding | Reference |
| PANC-1 (Control) | Glutamine Deprivation | N-[1,2-13C2]acetyl-D-glucosamine | UDP-GlcNAc | Efficient salvage of GlcNAc into the UDP-GlcNAc pool. | biorxiv.org |
| PANC-1 (NAGK Knockout) | Glutamine Deprivation | N-[1,2-13C2]acetyl-D-glucosamine | UDP-GlcNAc | Significantly reduced fractional labeling of UDP-GlcNAc from the tracer. | biorxiv.org |
| PANC-1 (Control) | Glutamine Deprivation | [U-13C]-glucose | UDP-GlcNAc | De novo synthesis from glucose is suppressed. | biorxiv.org |
| PANC-1 (NAGK Knockout) | Glutamine Deprivation | [U-13C]-glucose | UDP-GlcNAc | Increased de novo synthesis from glucose to compensate for lack of salvage. | biorxiv.org |
This table presents findings from a study using 13C-labeled N-acetylglucosamine to investigate metabolic reprogramming in pancreatic cancer cells. It highlights the shift between the de novo and salvage pathways for UDP-GlcNAc synthesis under nutrient stress. Data is based on the findings of Campbell et al. (2020) using N-[1,2-13C2]acetyl-D-glucosamine. biorxiv.org
Glycosylation Dynamics in Primary Cells (e.g., Lymphocytes, Macrophages in vitro)
Glycosylation plays a pivotal role in the function of immune cells. researchgate.netnih.gov The modification of cell surface and intracellular proteins with glycans, including O-linked N-acetylglucosamine (O-GlcNAc), can modulate immune cell activation, differentiation, and signaling. biologists.comnih.gov this compound can be used in in vitro cultures of primary immune cells, such as lymphocytes and macrophages, to trace the flux of GlcNAc into various glycosylation pathways.
For instance, the activation of lymphocytes is known to cause rapid changes in the O-GlcNAcylation of numerous nuclear and cytoplasmic proteins. biologists.com Similarly, macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is accompanied by distinct metabolic signatures, including alterations in the HBP. wjgnet.com Tracing experiments have shown that M2 macrophages upregulate the HBP and that glutamine is a major source for the nitrogen in UDP-GlcNAc. By using this compound, researchers can specifically investigate the contribution of the GlcNAc salvage pathway to the UDP-GlcNAc pool that fuels these critical glycosylation events in different immune cell subsets and activation states. This helps to understand how nutrient availability and metabolic programming influence immune responses.
Investigating Nutrient Availability Effects on Cellular Pathways
This compound is a key tool for dissecting how nutrient availability impacts cellular metabolism, particularly the Hexosamine Biosynthesis Pathway (HBP) and its salvage pathways. The HBP is a critical nutrient-sensing pathway that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a substrate essential for protein and lipid glycosylation. researchgate.netnih.govhmdb.ca The availability of key nutrients like glucose and glutamine directly influences HBP activity. elifesciences.orgnih.gov
In environments where nutrients are limited, such as the tumor microenvironment, cancer cells must adapt their metabolic strategies. elifesciences.org When glutamine, a required substrate for the de novo synthesis of UDP-GlcNAc, is scarce, cells can utilize a salvage pathway by taking up and phosphorylating free N-acetylglucosamine (GlcNAc). elifesciences.org By supplying this compound to cells under varying nutrient conditions, researchers can trace the contribution of this salvage pathway to the total UDP-GlcNAc pool.
For example, studies in Pancreatic Ductal Adenocarcinoma (PDA) cells have shown that glutamine limitation suppresses de novo hexosamine synthesis. elifesciences.org In these conditions, the cells engage N-acetylglucosamine kinase (NAGK) to salvage available GlcNAc. Using N-[1,2-13C2]acetyl-d-glucosamine, researchers demonstrated that the labeled GlcNAc was efficiently salvaged and incorporated into GlcNAc-P and UDP-GlcNAc. elifesciences.orgnih.gov This highlights the importance of the GlcNAc salvage pathway in maintaining UDP-GlcNAc pools and supporting tumor growth when primary nutrients are scarce. elifesciences.org
The use of stable isotope tracers like this compound, often in conjunction with [U-13C6]glucose, allows for a detailed quantitative analysis of metabolic flux, providing insights into how cancer cells rewire their metabolism to survive in nutrient-poor environments. nih.govnih.govd-nb.info These studies can reveal the relative contributions of de novo synthesis versus salvage pathways to the maintenance of cellular glycosylation.
Table 1: Research Findings on Nutrient Availability and GlcNAc Salvage
| Biological Model System | Nutrient Condition | Tracer Used | Key Findings | Reference |
|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDA) Cells | Glutamine Deprivation | N-[1,2-13C2]acetyl-d-glucosamine | Suppressed de novo hexosamine synthesis; increased reliance on GlcNAc salvage via N-acetylglucosamine kinase (NAGK) to maintain UDP-GlcNAc pools. | elifesciences.org |
| Yeast (Saccharomyces cerevisiae) | GlcNAc Auxotrophy (gna1Δ mutant) | Isotopically labeled GlcNAc | Demonstrated global replacement of GlcNAc with the labeled analog in N-glycan cores, confirming the utility of an exogenous salvage pathway. | pnas.org |
| Breast Cancer Cells (MDA-MB-231) | Standard Culture vs. NAT1 Knockout | [U-13C]-glucose | Observed changes in the 13C-enrichment of glucose into UDP-GlcNAc, suggesting alterations in the HBP pathway can impact cell growth. | mdpi.com |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Azaserine Treatment (GFAT inhibitor) | [13C]-glucose | Azaserine treatment, which inhibits the HBP, led to changes in 13C enrichment in UDP-GlcNAc, demonstrating a direct impact on the pathway's output. | mdpi.com |
In Vitro Enzymatic Assays and Reconstituted Biochemical Systems
This compound and its derivatives are valuable substrates for in vitro enzymatic assays designed to measure the activity of specific enzymes involved in glycosylation. While radioactive labels like ³H and ¹⁴C have historically been used, stable isotopes offer a non-radioactive alternative, with detection and quantification performed via mass spectrometry. mdpi.comoup.com
In a typical assay, a purified or recombinant enzyme, such as a glycosyltransferase, is incubated with the labeled donor substrate (e.g., a UDP-activated form of this compound) and a specific acceptor molecule (a peptide, protein, or lipid). The enzyme catalyzes the transfer of the [2-13C]Acetyl-D-glucosamine moiety to the acceptor. After the reaction, the product is separated from the unreacted substrate, and the incorporation of the ¹³C label is quantified by mass spectrometry. This allows for the determination of enzyme kinetics, substrate specificity, and the screening of potential inhibitors. mdpi.comnih.gov For example, assays for O-GlcNAc transferase (OGT), which transfers GlcNAc to proteins, can utilize labeled UDP-GlcNAc to quantify the level of protein O-GlcNAcylation. mdpi.com
Reconstitution of Glycosylation Pathways for Mechanistic Dissection
Beyond single-enzyme assays, this compound is instrumental in the reconstitution of entire glycosylation pathways in cell-free or simplified cellular systems. This "bottom-up" approach allows for a detailed mechanistic dissection of the complex, multi-step processes of N-linked and O-linked glycosylation, free from the confounding variables of a whole-cell environment. asm.org
A powerful example of this is the use of engineered yeast strains. Researchers have created Saccharomyces cerevisiae strains that are auxotrophic for UDP-GlcNAc by deleting the GNA1 gene, which is essential for its de novo synthesis. pnas.org These cells are unable to produce their own UDP-GlcNAc and can only survive if GlcNAc is provided in the culture medium. By supplementing the medium with this compound, the entire N-glycosylation pathway can be specifically labeled. pnas.org
This system allows for the unequivocal verification that the externally supplied GlcNAc is metabolically incorporated into the N-glycan cores of secreted glycoproteins. Analysis by mass spectrometry shows the expected mass shift in glycopeptides corresponding to the incorporation of the ¹³C-labeled monosaccharide. pnas.org Such a reconstituted system enables researchers to:
Confirm the metabolic route of exogenous GlcNAc into complex glycans.
Achieve nearly complete replacement of natural GlcNAc with the labeled analog, facilitating detailed structural studies.
Introduce chemically modified GlcNAc analogs (in addition to isotopic labels) to create glycoproteins with novel functionalities. pnas.org
Table 2: Components for In Vitro Reconstitution of Glycosylation
| Component | Function / Description | Example System |
|---|---|---|
| Labeled Substrate | Provides the ¹³C-labeled monosaccharide unit for tracing. | This compound |
| Enzyme Source | Purified or recombinant glycosyltransferases that build the glycan chain. | O-GlcNAc transferase (OGT), Alg7, Alg13/14 |
| Acceptor Molecule | The peptide, protein, or lipid carrier (e.g., Dolichol phosphate) to which the glycan is attached. | Synthetic peptides with Asn-X-Ser/Thr sequons |
| Cellular System | Engineered cells (e.g., yeast) or cell-free extracts that provide the necessary machinery and environment. | S. cerevisiae gna1Δ mutant |
| Detection Method | Quantifies the incorporation of the ¹³C label into the final product. | Mass Spectrometry (MS) |
Future Directions and Emerging Research Avenues in N 2 13c Acetyl D Glucosamine Research
Integration with Multi-Omics Data (Glycomics, Proteomics, Metabolomics)
The future of metabolic research lies in the integration of multiple layers of biological data to create a holistic view of cellular processes. researchgate.netrsc.org Stable isotope tracing with compounds like N-[2-13C]Acetyl-D-glucosamine is a cornerstone of metabolomics, providing dynamic flux information that is highly complementary to other omics datasets. nih.gov By combining the metabolic flux data obtained from this compound tracing with glycomics, proteomics, and transcriptomics, researchers can build more comprehensive models of cellular function and disease. medrxiv.orgjci.org
The hexosamine biosynthesis pathway (HBP) culminates in the production of uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for both N-linked and O-linked glycosylation. mdpi.com Tracing with this compound allows for the quantification of flux through the GlcNAc salvage pathway into this essential pool. mdpi.com Integrating this data with proteomics can identify which specific proteins are being glycosylated under different conditions, while glycomics can reveal how the structures of these glycans are altered. This multi-omics approach promises to deliver profound insights into how metabolic state directly influences protein function and cellular signaling. researchgate.net
Systems biology aims to understand the emergent properties of complex biological systems by studying the interactions between their components. acs.org The use of this compound is central to a systems-level understanding of glycobiology. Data on the flux of GlcNAc into UDP-GlcNAc provides a critical parameter for network models of metabolism. biorxiv.org
By incorporating these flux measurements into genome-scale metabolic models, researchers can simulate how perturbations, such as nutrient fluctuations or disease states, affect the glycosylation of proteins. nih.gov This approach can reveal how the cell prioritizes glucose and glutamine for either energy production or for biosynthetic pathways like the HBP. mdpi.com For example, a systems approach could elucidate the mechanisms behind the Warburg effect in cancer, where increased glucose uptake leads to elevated flux through the HBP, resulting in changes in O-GlcNAcylation that promote cancer cell proliferation. nih.gov This integrated view is essential for understanding the complex interplay between metabolism and the vast landscape of protein glycosylation that governs cell health and disease.
Development of Advanced Computational Models for Flux Analysis and Data Interpretation
As stable isotope tracing experiments become more complex, so too does the need for advanced computational tools to analyze and interpret the resulting data. d-nb.info 13C-Metabolic Flux Analysis (13C-MFA) is a primary technique for quantifying intracellular metabolic rates. d-nb.infovanderbilt.edu These analyses rely on mathematical models that encompass the biochemical reactions of a metabolic network and the corresponding atom transitions. frontiersin.org
The data generated from tracing this compound, specifically the mass isotopologue distributions in downstream metabolites like UDP-GlcNAc, serves as a critical input for these models. mdpi.com Future developments will focus on creating more sophisticated and standardized modeling languages and frameworks, such as FluxML, to ensure consistency and reproducibility across different studies. frontiersin.org Advanced models will also need to account for non-steady-state conditions, which are common in dynamic biological systems, allowing for a more accurate depiction of metabolic reprogramming over time. vanderbilt.edu
The large and complex datasets generated by multi-omics and stable isotope tracing studies are well-suited for analysis by machine learning (ML) algorithms. While still an emerging area, ML holds significant promise for extracting deeper insights from this compound tracing experiments. ML models can be trained to identify subtle patterns in isotopologue distribution data that may be missed by traditional statistical methods.
These approaches could be used to classify cell types based on their metabolic profiles, predict the response of a tumor to a particular therapy, or identify novel metabolic biomarkers for disease. For instance, an ML algorithm could integrate metabolomic data from isotope tracing with transcriptomic and proteomic data to build predictive models of disease progression or drug efficacy, representing a significant step towards personalized medicine.
Expansion to Novel Biological Questions and Model Systems
The application of this compound and other stable isotope tracers is continually expanding to address new biological questions in a variety of model systems. oup.com Isotope tracing is a powerful hypothesis-generating tool that can uncover metabolic pathways that are differentially activated in specific contexts, from cancer cells to the central nervous system. d-nb.infoembopress.org
A key area of investigation is understanding how cells adapt their metabolism to thrive in challenging microenvironments. For example, by using a combination of [U-13C6]glucose and N-[1,2-13C2]acetyl-d-glucosamine, researchers have shown that in nutrient-poor conditions, pancreatic ductal adenocarcinoma (PDA) tumors rely heavily on the hexosamine salvage pathway to support proliferation. nih.govmdpi.com This highlights a potential metabolic vulnerability that could be targeted therapeutically. Similarly, tracing studies in primary astrocytes have revealed a previously unknown role for brain glycogen (B147801) as a significant reservoir for glucosamine (B1671600), which is essential for protein glycosylation in the nervous system. nih.gov
Table 1: Selected Research Findings Using N-Acetyl-D-glucosamine Isotope Tracers This interactive table summarizes key findings from studies utilizing stable isotope-labeled N-Acetyl-D-glucosamine.
| Model System | Isotope Tracer(s) Used | Key Research Finding | Citation(s) |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDA) | N-[1,2-13C2]acetyl-d-glucosamine & [U-13C6]glucose | In nutrient-limited tumor microenvironments, the hexosamine salvage pathway plays a critical role in supporting tumor proliferation. | nih.gov, mdpi.com |
| Primary Astrocytes (Brain) | 13C6-glucosamine & 13C6-glucose | Brain glycogen functions as a crucial reservoir of glucosamine, which is required for N-linked protein glycosylation in the nervous system. | nih.gov |
| Ex vivo Mouse Heart | [U-13C6]glucosamine & [U-13C6]glucose | Directly measured glucose flux through the hexosamine biosynthesis pathway (HBP) and found it does not respond to acute changes in glucose availability or cardiac workload. | nih.gov |
A significant advantage of untargeted metabolomics and stable isotope tracing is the potential to discover novel metabolites and metabolic pathways. nih.gov By tracking the flow of labeled atoms from a precursor like this compound, researchers can identify previously uncharacterized molecules that become labeled. If a labeled compound appears that is not part of a known pathway, it can lead to new avenues of investigation. d-nb.info
For example, 13C-MFA can reveal inconsistencies between experimental data and the current metabolic model, suggesting the presence of unknown reactions or pathways. d-nb.info This approach has been used to discover new pathways in various organisms. The continued application of high-resolution mass spectrometry in conjunction with isotopic tracers will undoubtedly lead to the identification of new metabolic intermediates involved in and stemming from hexosamine metabolism, further deepening our understanding of cellular biochemistry. nih.gov
Challenges and Limitations in Stable Isotope Tracing Methodologies
Despite the power of stable isotope tracing, several challenges and limitations must be considered. The design and interpretation of these experiments require careful consideration of the metabolic model, the choice of tracer, and the analytical methods used. d-nb.info
One significant challenge is the complexity of metabolic networks. The models used for 13C-MFA are simplifications of reality, and their scope must be carefully determined. d-nb.info Another issue is ensuring the validity of experimental data. For in vivo studies, achieving a true isotopic steady state can be difficult, and the time between tissue resection and freezing can significantly alter metabolite levels, although enrichment in some pathways can remain stable. embopress.org Furthermore, the natural abundance of stable isotopes and the potential for tracer recycling must be mathematically corrected to obtain accurate flux measurements. mdpi.com There is also a continuous need for the development of standardized methods and high-quality stable isotope reference materials to ensure the transferability and comparability of results between different laboratories. iaea.org Overcoming these hurdles will be critical for the continued advancement and application of stable isotope tracing in biological and clinical research.
Sensitivity and Resolution in Complex Biological Matrices
A primary challenge in utilizing this compound for metabolic flux analysis lies in the detection and quantification of its labeled downstream metabolites within intricate biological samples like tissues and biofluids. The complexity of these matrices presents significant hurdles for analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for identifying and quantifying metabolites, its application to isotopically labeled macromolecules can be complex. The large chemical shift dispersion, a benefit in some respects, is often complicated by complex multiplet structures arising from large one-bond homonuclear 13C–13C scalar couplings in uniformly labeled samples. acs.org Furthermore, achieving optimal resolution in multidimensional NMR experiments requires a significant number of increments, leading to a substantial increase in experimental time. acs.org The inherent challenge is balancing the need for high resolution with practical acquisition times.
Mass Spectrometry (MS): Mass spectrometry offers high sensitivity for detecting isotopically labeled compounds. sciex.com High-resolution mass spectrometers, such as Fourier transform-ion cyclotron resonance (FT-ICR) and Orbitrap, are essential for this work, as they can resolve the small mass differences between various 13C-labeled isotopologues. nih.gov However, a significant challenge in MS-based metabolomics is the presence of isobaric species—different metabolites that have the same mass-to-charge ratio. sciex.com The introduction of 13C labels can increase the instances of such overlaps, complicating accurate quantification and metabolic flux interpretation. sciex.com While MS can determine the number of 13C atoms incorporated into a metabolite, it generally cannot reveal the specific position of the label within the molecule without tandem MS (MS/MS) fragmentation, which adds another layer of complexity to the analysis. mdpi.com
The table below summarizes key challenges associated with the two primary analytical techniques used for this compound-based metabolic studies.
| Analytical Technique | Key Challenge | Implication for Research |
| NMR Spectroscopy | Complex multiplet structures and long acquisition times for high resolution. acs.org | Difficulty in resolving signals in complex mixtures and practical limitations on sample throughput. |
| Mass Spectrometry | Isobaric interference and difficulty in determining positional isotopomers. sciex.commdpi.com | Potential for inaccurate quantification and incomplete characterization of metabolic pathways. |
This table outlines the primary obstacles in using NMR and MS for analyzing metabolites derived from this compound in complex biological systems.
Future efforts must focus on developing advanced analytical and sample preparation techniques to enhance the sensitivity and resolution of detecting 13C-labeled metabolites. This includes improved chromatographic separation methods to reduce isobaric interferences and advanced NMR pulse sequences to simplify spectra and reduce acquisition times.
Data Interpretation Complexities for Large-Scale Networks
As research moves towards genome-scale metabolic models, the complexity of interpreting data from this compound tracing experiments increases substantially. mdpi.comosti.gov 13C-Metabolic Flux Analysis (13C-MFA) is a powerful method for quantifying intracellular metabolic fluxes, but its application on a large scale is computationally demanding. mdpi.comosti.gov
The process involves solving a non-linear least squares problem to estimate fluxes that best fit the experimental labeling data, followed by statistical analysis to ensure the validity of the results. mdpi.com Expanding the scope of metabolic models to a genome-scale helps to eliminate biases that can arise from using smaller, more constrained models. osti.gov However, this expansion introduces significant computational challenges. mdpi.com
A key issue is resolving compartment-specific fluxes, such as distinguishing between mitochondrial and cytosolic pathways. d-nb.info While some fluxes can be determined with precision, others are much more difficult to resolve. d-nb.info Furthermore, integrating multiple datasets, for instance from different carbon tracers or various analytical techniques, is often necessary to resolve all fluxes within a large network. mdpi.com
The development of sophisticated computational frameworks is crucial to address these challenges. Machine learning-based approaches are emerging as a promising solution to reduce computation time and improve the stability of flux estimations. acs.org These methods use simulated labeling patterns and flux ratios as training data to predict global flux distributions from experimental measurements. acs.org
| Challenge | Description | Potential Solution |
| Computational Load | Genome-scale models involve a vast number of reactions and metabolites, making flux calculations computationally intensive and time-consuming. mdpi.comosti.gov | Development of more efficient algorithms (e.g., EMU algorithm) and machine-learning-based frameworks. acs.orgnih.gov |
| Model Scope | Determining the appropriate complexity and scope of the metabolic model is critical and depends on the specific tracer and measurements. d-nb.info | Using genome-scale models to avoid bias and integrating multiple experimental datasets to constrain the model. osti.gov |
| Compartmentalization | Differentiating metabolic activities between cellular compartments (e.g., cytosol vs. mitochondria) is difficult but crucial for accurate modeling. d-nb.info | Application of specific tracers and advanced modeling techniques that account for cellular structure. vanderbilt.edu |
| Data Integration | A single set of measurements is often insufficient to resolve all fluxes in a large network. mdpi.com | Combining data from multiple tracers (e.g., 13C, 15N, 2H) and different analytical platforms (NMR, MS). mdpi.comvanderbilt.edu |
This table details the complexities of data interpretation for large-scale metabolic networks using this compound and potential strategies to overcome them.
Future progress in this area will depend on the continued development of user-friendly software that can handle the complexity of genome-scale models and integrate diverse datasets. d-nb.infonih.gov
Potential for High-Throughput Applications in Glycobiology and Drug Discovery Research
This compound and other stable isotope-labeled compounds hold significant potential for high-throughput screening (HTS) in glycobiology and drug discovery. The ability to trace metabolic pathways provides a dynamic view of cellular function, which can be leveraged to screen for compounds that modulate specific enzymatic activities or pathways.
In glycobiology, N-acetyl-D-glucosamine (GlcNAc) is a fundamental component of numerous vital structures, including chitin (B13524) and glycosaminoglycans, and plays a key role in processes like O-GlcNAcylation, a dynamic post-translational modification of proteins. oup.comacs.orgnih.gov Dysregulation of the hexosamine biosynthetic pathway and O-GlcNAcylation is implicated in various diseases. Assays utilizing labeled GlcNAc precursors can facilitate the high-throughput identification of inhibitors or activators of enzymes like O-GlcNAc transferase (OGT). acs.org For example, HTS assays have been successfully developed to identify inhibitors of the acetyltransferase activity of GlmU, an enzyme essential for the synthesis of UDP-N-acetylglucosamine. asm.org
In drug discovery, 13C-MFA can pinpoint metabolic bottlenecks or shifts in pathway usage in response to drug candidates, providing valuable mechanistic insights. nih.gov By using this compound, researchers can screen for drugs that target pathways dependent on this precursor, such as those involved in the synthesis of bacterial cell walls or protein glycosylation in cancer cells. asm.orgebi.ac.uk The development of MS-based screening platforms allows for the rapid assessment of how thousands of compounds affect the metabolic fate of the labeled tracer, accelerating the identification of promising drug leads.
The integration of robotic automation with analytical platforms like mass spectrometry is key to realizing the full potential of high-throughput applications. This combination would enable the rapid preparation, analysis, and data processing required for large-scale screening campaigns, significantly advancing both fundamental glycobiology research and the development of novel therapeutics.
Q & A
Q. How is N-[2-13C]Acetyl-D-glucosamine utilized in metabolic pathway tracing, and what analytical techniques validate its incorporation into biomolecules?
this compound is a stable isotope-labeled tracer for studying amino sugar metabolism. Researchers employ NMR spectroscopy and mass spectrometry to track its integration into glycosylated proteins, lipids, and glycans. For example, the 13C label at the C2 position allows precise detection of metabolic flux in pathways like hexosamine biosynthesis. Experimental protocols often involve incubating cell cultures or tissue samples with the labeled compound, followed by extraction and isotopic analysis of metabolites .
Q. What are the standard methods for quantifying N-Acetyl-D-glucosamine in biological samples, and how is the labeled variant distinguished?
Enzymatic assays (e.g., auto-analyser procedures) are commonly used. A typical protocol involves:
- Reagent preparation : Mixing buffer, NADP+/ATP/PVP, and enzymes (e.g., hexokinase/G6P-DH) to generate a reaction mix.
- Detection : Measuring absorbance at 340 nm to quantify D-glucosamine derivatives. For isotopic discrimination, LC-MS/MS or 13C-NMR is required to differentiate labeled vs. unlabeled species .
Q. What structural characteristics of this compound make it critical for glycobiology studies?
The compound’s C2 13C label preserves the native structure of GlcNAc, a key component of chitin, hyaluronic acid, and N-linked glycans. This allows researchers to study glycosylation dynamics without perturbing enzymatic recognition or binding interactions. Structural validation via HRMS and 2D-NMR (e.g., HSQC, COSY) confirms isotopic purity and regioselective labeling .
Advanced Research Questions
Q. What challenges arise in synthesizing 13C-labeled N-Acetyl-D-glucosamine, and how are they addressed?
Key challenges include:
- Regioselective labeling : Ensuring 13C incorporation at C2 without side reactions. Methods like deoxyfluorination or thioglycoside intermediates (e.g., benzyl-protected glucosazides) enable precise control .
- Purification : Chromatographic techniques (HPLC, ion-exchange resins) separate labeled products from unlabeled byproducts.
- Scale-up : Multi-step syntheses require optimized catalytic conditions (e.g., SO3·TMA for sulfation) to maintain isotopic integrity .
Q. How can isotopic tracing with this compound resolve contradictions in cancer metabolism studies?
Discrepancies in GlcNAc flux observed in tumor models often stem from microenvironment variability. Using 13C-labeled GlcNAc with flux balance analysis (FBA) or isotopomer spectral analysis (ISA) quantifies pathway activity in specific cell populations. For example, contrasting 13C enrichment in UDP-GlcNAc pools between normoxic and hypoxic regions clarifies hypoxia-driven metabolic reprogramming .
Q. What methodological considerations are critical when designing pulse-chase experiments with this compound in live-cell imaging?
- Temporal resolution : Optimize pulse duration to avoid isotopic dilution from endogenous pools.
- Quenching : Rapid freezing or metabolic inhibitors (e.g., azide) halts enzymatic activity.
- Detection : Couple fluorescence microscopy (e.g., click chemistry with azide-tagged probes) with MALDI-TOF for spatial and temporal tracking of glycoconjugate synthesis .
Q. How do isotopic effects influence kinetic studies of O-GlcNAc transferase (OGT) using this compound?
The 13C label at C2 minimally affects OGT’s catalytic rate due to the remote labeling position. However, isotope-edited NMR can detect subtle conformational changes in enzyme-substrate complexes. Competitive assays with unlabeled UDP-GlcNAc validate that observed kinetics reflect true enzymatic activity rather than isotopic artifacts .
Methodological Optimization
Q. What strategies improve the sensitivity of 13C-NMR for detecting low-abundance metabolites derived from this compound?
- Hyperpolarization : Dynamic nuclear polarization (DNP) enhances signal-to-noise ratios.
- Cryoprobes : Reduce thermal noise in high-field spectrometers.
- Spectral editing : Use DEPT or HSQC to isolate 13C signals from complex mixtures .
Q. How can researchers optimize enzymatic hydrolysis protocols to release this compound from glycoconjugates without isotopic scrambling?
- Controlled digestion : Use recombinant enzymes (e.g., chitinase, OGA) at pH 5.0–6.0 to prevent acid-catalyzed epimerization.
- Validation : Compare hydrolyzed products with synthetic standards via HILIC-MS to confirm isotopic retention .
Data Interpretation & Contradictions
Q. Why might 13C enrichment patterns in UDP-GlcNAc vary across studies, and how should researchers address this?
Discrepancies often arise from differences in:
- Cell type : Proliferating vs. quiescent cells exhibit distinct hexosamine pathway fluxes.
- Nutrient availability : Glucose deprivation upregulates GlcNAc salvage pathways.
Standardizing culture conditions and normalizing data to internal controls (e.g., total protein content) reduces variability .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
